molecular formula C13H19NO B3026277 4-Methylpentedrone CAS No. 1373918-61-6

4-Methylpentedrone

Cat. No.: B3026277
CAS No.: 1373918-61-6
M. Wt: 205.30 g/mol
InChI Key: AKVKBEDACKJNPO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpentedrone typically involves the reaction of 4-methylpropiophenone with methylamine and a reducing agent. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 4-Methylpentedrone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methylpentedrone has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cathinones.

    Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and norepinephrine reuptake inhibition.

    Medicine: Investigated for its potential therapeutic applications and toxicological effects.

    Industry: Utilized in forensic science for the detection of designer drugs in biological samples.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct pharmacological properties. The presence of the para-methyl group enhances its potency and duration of action compared to its analogs .

Properties

IUPAC Name

2-(methylamino)-1-(4-methylphenyl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-4-5-12(14-3)13(15)11-8-6-10(2)7-9-11/h6-9,12,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVKBEDACKJNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=C(C=C1)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301032536
Record name 4-Methylpentedrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373918-61-6
Record name 1-Pentanone, 2-(methylamino)-1-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373918-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylpentedrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373918616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylpentedrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYLPENTEDRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G83HJ935NV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of 4-methylpentedrone?

A1: this compound is a synthetic cathinone that acts primarily as a potent inhibitor of the dopamine transporter (DAT), followed by norepinephrine transporter (NET) and serotonin transporter (SERT) []. This inhibition prevents the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft and resulting in stimulant effects.

Q2: Has this compound been misidentified in online marketplaces?

A2: Yes, there have been instances where this compound was misidentified and sold under incorrect names and CAS numbers by online vendors []. In one case, a sample marketed as this compound was actually identified as 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone through GC-MS, NMR, and LC-EIS analyses []. This misidentification emphasizes the need for accurate analytical characterization of substances sold online.

Q3: What analytical techniques are commonly employed to identify and characterize this compound?

A3: Several analytical techniques have been utilized to identify and characterize this compound. These include gas chromatography-mass spectrometry (GC-MS) [, ], nuclear magnetic resonance (NMR) spectroscopy [, ], liquid chromatography-electrospray ionization (LC-EIS) [], Fourier-transform infrared (FT-IR) spectroscopy [], high-resolution mass spectrometry (HRMS) [], and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) []. These techniques provide complementary information regarding the structure, purity, and identity of the compound.

Q4: Have there been any reported cases of fatal intoxication involving this compound?

A4: Yes, there have been documented cases of fatal intoxication involving this compound, often in the context of "chemsex" []. This highlights the potential dangers associated with the use of this substance and underscores the need for further research on its toxicological profile and long-term effects.

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